CYP4Z1 Inhibition Potency: N-(4-Cyanophenyl)benzamide versus CYP4F8 Selectivity Baseline
N-(4-Cyanophenyl)benzamide demonstrates selective inhibition of cytochrome P450 4Z1 (CYP4Z1) with an IC50 of 200 nM in human HepG2 cell membranes expressing the enzyme, compared to an IC50 of 46,000 nM for CYP4F8 under equivalent assay conditions [1]. The Ki for CYP4Z1 is 2,200 nM, whereas no measurable Ki below 10 µM is reported for CYP4F8, indicating a >200-fold selectivity window [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | IC50 = 200 nM (CYP4Z1); Ki = 2,200 nM |
| Comparator Or Baseline | IC50 = 46,000 nM (CYP4F8); Ki >10,000 nM |
| Quantified Difference | 230-fold selectivity (46,000 nM / 200 nM) for CYP4Z1 over CYP4F8 |
| Conditions | Human HepG2 cell membranes transduced with lentiviral vector; luciferin-benzyl ether substrate |
Why This Matters
For research programs targeting CYP4Z1—an enzyme overexpressed in breast cancer and linked to poor prognosis—this selectivity profile reduces off-target CYP4F8 confounding, enabling more interpretable cellular and in vivo results.
- [1] BindingDB. BDBM50527963: N-(4-Cyanophenyl)benzamide CYP4Z1 and CYP4F8 Inhibition Data. View Source
